Trifunctional vs. Biotin-PEG-Alkynes
N-(Propargyl-PEG4)-Biocytin uniquely integrates three functional groups: a biotin moiety for streptavidin/avidin binding, a terminal alkyne for CuAAC click chemistry, and a carboxylic acid group for amine coupling. This contrasts with simpler biotin-PEG4-alkyne linkers (e.g., CAS 1458576-00-5), which lack the carboxylic acid functionality . This additional reactive handle eliminates the need for separate activation steps or additional heterobifunctional linkers when conjugating to amine-containing biomolecules .
| Evidence Dimension | Functional Group Count |
|---|---|
| Target Compound Data | Three (Biotin, Alkyne, Carboxylic Acid) |
| Comparator Or Baseline | Biotin-PEG4-alkyne (CAS 1458576-00-5) with two (Biotin, Alkyne) |
| Quantified Difference | +1 functional group (Carboxylic Acid) |
| Conditions | Structural analysis |
Why This Matters
This trifunctionality reduces synthetic steps and improves overall efficiency in complex bioconjugation workflows, offering a clear advantage for procurement in labs focusing on streamlined PROTAC or probe synthesis.
